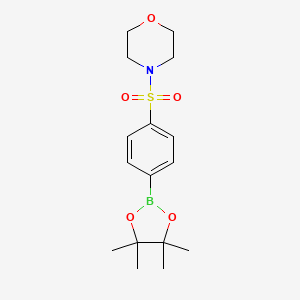

4-(Morpholinosulfonyl)phenylboronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Morpholinosulfonyl)phenylboronic acid pinacol ester is a boronic acid derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester typically involves the reaction of 4-(morpholinosulfonyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:

- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

- Temperature: Room temperature to reflux

- Dehydrating agent: Molecular sieves or anhydrous magnesium sulfate

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Large-scale reactors with precise temperature and pressure control

- Continuous monitoring of reaction parameters to ensure high yield and purity

- Use of automated systems for addition of reagents and solvents

Análisis De Reacciones Químicas

Types of Reactions: 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester primarily undergoes:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids/esters.

Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.

Substitution: The boronic ester group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., ethanol, water).

Oxidation: Hydrogen peroxide, sodium perborate.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds

Oxidation: Phenols

Substitution: Substituted phenyl derivatives

Aplicaciones Científicas De Investigación

4-(Morpholinosulfonyl)phenylboronic acid pinacol ester is extensively used in various fields:

Chemistry: As a reagent in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.

Biology: In the development of boron-containing drugs and probes for biological studies.

Industry: Used in the production of advanced materials and polymers.

Mecanismo De Acción

The compound exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The mechanism involves:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the carbon-carbon bond, regenerating the palladium catalyst.

Comparación Con Compuestos Similares

- Phenylboronic acid pinacol ester

- 3-(4-Morpholinomethyl)phenylboronic acid pinacol ester

- 4-(4-Morpholinomethyl)phenylboronic acid pinacol ester

Uniqueness: 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester is unique due to its morpholinosulfonyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain cross-coupling reactions where other boronic esters may not perform as well.

Actividad Biológica

4-(Morpholinosulfonyl)phenylboronic acid pinacol ester (CAS No. 1401222-64-7) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which combines a morpholino sulfonyl group with a phenylboronic acid moiety, making it a subject of interest for various therapeutic applications.

- Molecular Formula : C16H24BNO5S

- Molecular Weight : 353.241 g/mol

- Purity : ≥ 95%

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through boronate ester formation with diols. This interaction is crucial in various biochemical pathways, particularly those involving enzyme inhibition and receptor modulation.

Target Enzymes and Pathways

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including proteases and kinases, by forming reversible covalent bonds with active site residues.

- Signal Transduction : The compound may influence signaling pathways related to cell proliferation and apoptosis, particularly through interactions with protein kinases involved in cancer progression.

Antimicrobial Properties

Research indicates that boronic acid derivatives exhibit antimicrobial properties. The compound has been tested against various bacterial strains, showing significant inhibitory effects, which could be leveraged in developing new antibiotics.

Antifungal Activity

Studies have demonstrated the potential of similar compounds as antifungal agents. The mechanism involves disrupting fungal cell wall synthesis or function, making them valuable in treating fungal infections, especially in immunocompromised patients .

Case Studies

- Antifungal Efficacy : A study evaluated the efficacy of phenylboronic acid derivatives against Candida albicans, revealing that modifications to the boronic acid structure significantly enhanced antifungal activity .

- Cancer Therapeutics : In vitro studies showed that compounds similar to this compound inhibited the proliferation of cancer cell lines by targeting specific kinases involved in tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of boronic acid derivatives is highly dependent on their structural features. Modifications to the morpholino and sulfonyl groups can enhance binding affinity and selectivity towards target enzymes or receptors. For instance:

- Morpholino Group : Enhances solubility and bioavailability.

- Sulfonyl Group : Influences electronic properties, affecting enzyme interactions.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C16H24BNO5S |

| Molecular Weight | 353.241 g/mol |

| CAS Number | 1401222-64-7 |

| Purity | ≥ 95% |

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Significant inhibition against various strains |

| Antifungal | Effective against Candida albicans |

| Cancer Cell Proliferation | Inhibition observed in multiple cancer cell lines |

Future Directions

The ongoing research into this compound focuses on:

- Development of Novel Therapeutics : Exploring its potential as a lead compound for drug development targeting resistant bacterial strains and specific cancers.

- Mechanistic Studies : Further elucidating the precise mechanisms through which this compound exerts its biological effects, particularly at the molecular level.

- Formulation Studies : Investigating suitable delivery methods to enhance bioavailability and therapeutic efficacy.

Propiedades

IUPAC Name |

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylmorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO5S/c1-15(2)16(3,4)23-17(22-15)13-5-7-14(8-6-13)24(19,20)18-9-11-21-12-10-18/h5-8H,9-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTKDMJEHZLGRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.